Cas no 2168062-81-3 (5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane)

5-(1-Cyclopropylethyl)-2,5-diazaspiro[3.4]octane is a structurally unique spirocyclic amine derivative, characterized by its fused cyclopropane and diazaspirooctane framework. This compound is of interest in medicinal chemistry due to its constrained three-dimensional geometry, which enhances binding selectivity and metabolic stability. The cyclopropyl group contributes to steric hindrance, potentially improving pharmacokinetic properties, while the spirocyclic core offers rigidity for precise molecular interactions. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules, particularly for targeting central nervous system (CNS) disorders or as a scaffold for enzyme inhibitors. The compound’s balanced lipophilicity and stereochemical complexity make it a promising candidate for drug discovery applications.
5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane structure
2168062-81-3 structure
商品名:5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane
CAS番号:2168062-81-3
MF:C11H20N2
メガワット:180.289902687073
CID:6172576
PubChem ID:165347068

5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane 化学的及び物理的性質

名前と識別子

    • 5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane
    • EN300-1274081
    • 2,5-Diazaspiro[3.4]octane, 5-(1-cyclopropylethyl)-
    • 5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
    • DTXSID301227783
    • 2168062-81-3
    • インチ: 1S/C11H20N2/c1-9(10-3-4-10)13-6-2-5-11(13)7-12-8-11/h9-10,12H,2-8H2,1H3
    • InChIKey: HLMUDGFKQSMBGQ-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCC21CNC2)C(C)C1CC1

計算された属性

  • せいみつぶんしりょう: 180.162648646g/mol
  • どういたいしつりょう: 180.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1274081-0.1g
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
0.1g
$1521.0 2023-06-08
Enamine
EN300-1274081-50mg
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
50mg
$888.0 2023-10-01
Enamine
EN300-1274081-10000mg
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
10000mg
$4545.0 2023-10-01
Enamine
EN300-1274081-100mg
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
100mg
$930.0 2023-10-01
Enamine
EN300-1274081-5000mg
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
5000mg
$3065.0 2023-10-01
Enamine
EN300-1274081-0.5g
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
0.5g
$1660.0 2023-06-08
Enamine
EN300-1274081-5.0g
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
5g
$5014.0 2023-06-08
Enamine
EN300-1274081-2.5g
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
2.5g
$3389.0 2023-06-08
Enamine
EN300-1274081-10.0g
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
10g
$7435.0 2023-06-08
Enamine
EN300-1274081-0.05g
5-(1-cyclopropylethyl)-2,5-diazaspiro[3.4]octane
2168062-81-3
0.05g
$1452.0 2023-06-08

5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane 関連文献

5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octaneに関する追加情報

5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane

5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane is a complex organic compound with the CAS number 2168062-81-3. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. The spiro structure in this molecule is formed by a cyclopropane ring fused to an ethyl group, creating a unique three-dimensional arrangement that contributes to its distinct chemical properties.

The molecular formula of 5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane is C10H16N2, and its molecular weight is approximately 168.24 g/mol. The compound exhibits a melting point of around 78°C and a boiling point of approximately 190°C under standard conditions. Its solubility in water is relatively low, making it more suitable for organic solvent-based applications.

Recent studies have highlighted the potential of 5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane in the field of medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly those with potential applications in neuropharmacology. The spiro structure of this compound has been shown to enhance its ability to interact with specific biological targets, such as GABA receptors, which are critical in treating conditions like epilepsy and anxiety disorders.

The synthesis of 5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane involves a multi-step process that typically begins with the preparation of the cyclopropane ring using Simmons-Smith cyclopropanation. This is followed by nucleophilic substitution reactions to introduce the ethyl group and nitrogen atoms into the structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production.

In terms of applications, 5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane has shown promise in the development of novel pharmaceuticals. For instance, studies published in 2023 have demonstrated its ability to modulate neurotransmitter activity in vitro, suggesting potential use as an anxiolytic or antiepileptic agent. Additionally, its unique structural features make it a valuable intermediate in the synthesis of more complex spiro compounds with diverse biological activities.

From an environmental perspective, researchers have investigated the biodegradation pathways of 5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane to assess its ecological impact. Preliminary findings indicate that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural ecosystems.

In conclusion, 5-(1-cyclopropylethyl)-2,5-diazaspiro3.4octane (CAS No: 2168062-81-3) is a versatile compound with significant potential in medicinal chemistry and materials science. Its unique spiro structure and favorable chemical properties make it an attractive target for further research and development across various industries.

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